molecular formula C25H38NOPS B6290179 [S(R)]-N-[(1R)-1-[2-(di-t-butylphosphanyl)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide, 95% CAS No. 2565792-40-5

[S(R)]-N-[(1R)-1-[2-(di-t-butylphosphanyl)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide, 95%

Cat. No. B6290179
CAS RN: 2565792-40-5
M. Wt: 431.6 g/mol
InChI Key: NOTCXERCVBXXDA-KPURRNSFSA-N
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Description

[S®]-N-[(1R)-1-[2-(Di-tert-butylphosphanyl)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide is a chemical compound offered by several scientific research suppliers . It is used in various chemical reactions .


Physical And Chemical Properties Analysis

Some physical and chemical properties of this compound are mentioned in the search results. It is noted to be off-white to light yellow in color . More detailed properties like its density, melting point, boiling point, etc., can be found on specialized chemical databases .

Safety and Hazards

The compound is noted to be air sensitive, heat sensitive, and moisture sensitive . For detailed safety and hazard information, one should refer to the compound’s Material Safety Data Sheet (MSDS).

Future Directions

The future directions of research involving this compound are not specified in the search results. Given its use in enantioselective organic chemical transformations , it could be inferred that future research might involve exploring its utility in various organic synthesis reactions.

properties

IUPAC Name

(R)-N-[(R)-(2-ditert-butylphosphanylphenyl)-phenylmethyl]-2-methylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H38NOPS/c1-23(2,3)28(24(4,5)6)21-18-14-13-17-20(21)22(19-15-11-10-12-16-19)26-29(27)25(7,8)9/h10-18,22,26H,1-9H3/t22-,29-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOTCXERCVBXXDA-KPURRNSFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P(C1=CC=CC=C1C(C2=CC=CC=C2)NS(=O)C(C)(C)C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)P(C1=CC=CC=C1[C@@H](C2=CC=CC=C2)N[S@](=O)C(C)(C)C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H38NOPS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-N-((R)-(2-(Di-tert-butylphosphino)phenyl)(phenyl)methyl)-2-methylpropane-2-sulfinamide

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